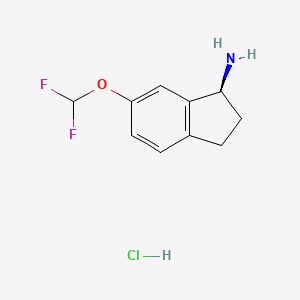

(1S)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-amine;hydrochloride

Description

(1S)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1637453-73-6) is a chiral amine derivative featuring a difluoromethoxy substituent at the 6-position of the inden ring. Its molecular formula is C10H12ClF2NO (MW: 235.66), with stereochemical specificity at the 1-position (S-configuration). This compound is commercially available as a building block for drug discovery and organic synthesis, priced at €728/50 mg (). Its applications span medicinal chemistry, particularly in the design of central nervous system (CNS) drugs, owing to the structural resemblance to monoamine oxidase (MAO) inhibitors like rasagiline ().

Properties

IUPAC Name |

(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO.ClH/c11-10(12)14-7-3-1-6-2-4-9(13)8(6)5-7;/h1,3,5,9-10H,2,4,13H2;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONCYKDJKPZRQW-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)OC(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)C=C(C=C2)OC(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-amine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Formation of the Indane Backbone: The indane backbone can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl ether.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (1S)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-amine;hydrochloride may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1S)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

(1S)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity and selectivity, while the amine group may participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substitution Patterns and Stereochemistry

The compound is compared to analogs based on substituent type , position , and stereochemistry :

Key Observations :

- Positional Influence : 5,6-Difluoro derivatives (e.g., CAS 1637453-74-7) exhibit distinct binding profiles in kinase assays due to increased polarity .

- Stereochemistry : The (1S) configuration in the target compound may confer higher MAO-B selectivity compared to the (1R) enantiomer, aligning with rasagiline’s pharmacophore .

Physicochemical and Pharmacological Properties

- Lipophilicity : The difluoromethoxy group increases hydrophobicity (logP ~2.1) compared to 6-fluoro (logP ~1.8) or 5,6-diethyl (logP ~3.5) analogs, impacting blood-brain barrier permeability .

- Synthetic Complexity : Difluoromethoxy-substituted compounds require specialized fluorination steps, whereas ethyl-substituted analogs (e.g., 5,6-diethyl) are synthesized via Friedel-Crafts alkylation, yielding >99% purity .

- Pharmacological Activity: MAO Inhibition: The target compound’s difluoromethoxy group mimics the carbamate moiety in ladostigil, enabling dual cholinesterase/MAO inhibition . Anti-inflammatory Potential: Chloro-substituted analogs (e.g., 6-chloro derivatives) show reduced ulcerogenicity compared to indomethacin, but difluoromethoxy derivatives remain unexplored in this context .

Biological Activity

(1S)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-amine;hydrochloride is a synthetic compound notable for its unique structural features, which include a difluoromethoxy group and an indene moiety. These characteristics suggest significant potential for biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₃ClF₂N O

- CAS Number : 1213355-96-4

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The difluoromethoxy group enhances polarity and lipophilicity, facilitating interactions with cell membranes and proteins. Research indicates that compounds with similar structures often exhibit:

- Anti-inflammatory properties

- Anticancer effects

These activities are likely mediated through modulation of signaling pathways and receptor interactions.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (1S)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-am | Difluoromethoxy group on indene | Potential anti-inflammatory and anticancer |

| 6-Methoxyindole | Indole structure with methoxy group | Anticancer properties |

| 5-Fluoroindole | Indole structure with fluorine substitution | Neuroactive effects |

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of (1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amines. Notable findings include:

- Antidepressant Effects : Research suggests that the compound may influence serotonin and norepinephrine pathways, indicating potential use as an antidepressant or anxiolytic agent. This was demonstrated through binding affinity studies showing interaction with serotonin receptors.

- In Vitro Studies : In vitro assays have shown that (1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amines can inhibit certain cancer cell lines, suggesting anticancer properties. The mechanism appears to involve apoptosis induction in targeted cells.

- Computational Models : Computational chemistry approaches have been employed to predict the binding affinities of this compound to various biological targets. These models support the hypothesis that structural modifications can enhance therapeutic efficacy.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of (1S)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride, and how can enantiomeric purity be ensured?

- Methodological Answer :

- Step 1 : Start with a ketone precursor (e.g., 5,6-Difluoro-2,3-dihydro-1H-inden-1-one, as in ) and introduce the difluoromethoxy group via nucleophilic substitution under controlled conditions.

- Step 2 : Perform reductive amination using sodium borohydride or similar reducing agents to form the amine intermediate.

- Step 3 : Resolve enantiomers via chiral chromatography (e.g., using chiral stationary phases) or employ asymmetric synthesis with chiral catalysts. highlights the availability of enantiomerically pure (R)- and (S)-dihydroindenamine hydrochlorides, suggesting chiral separation as a viable method.

- Validation : Confirm enantiomeric purity using polarimetry or chiral HPLC (referenced in and ).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the structure, focusing on signals for the difluoromethoxy group (δ ~3.5-4.5 ppm for methoxy protons) and the indene backbone ( demonstrates NMR analysis for a related compound).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., C₁₀H₁₂ClF₂NO, as inferred from ).

- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction is recommended ( provides structural data for analogous compounds).

- HPLC : Reverse-phase HPLC with UV detection ensures purity (>97% as per ).

Q. What are the critical safety protocols for handling and storing this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact ( and emphasize PPE requirements).

- Storage : Store in a cool, dry environment under inert gas (e.g., argon) to prevent degradation. recommends monitoring stability under varying temperatures and humidity.

- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention ( outlines first-aid measures for hydrochloride salts).

Advanced Research Questions

Q. How does the difluoromethoxy substituent influence the compound’s reactivity and biological interactions compared to other substituents (e.g., methoxy or halogen groups)?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing nature of difluoromethoxy (vs. methoxy in ) may reduce nucleophilicity at the indene ring, affecting binding to biological targets.

- Metabolic Stability : Compare metabolic pathways using liver microsome assays. The difluoromethoxy group is less prone to oxidative degradation than methoxy, enhancing pharmacokinetic stability (inferred from ’s focus on fluorine’s stability).

- Biological Assays : Conduct receptor-binding studies (e.g., serotonin or dopamine receptors) to evaluate substituent effects on affinity ( references indazole derivatives with similar amine backbones).

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, solubility) across studies?

- Methodological Answer :

- Reproducibility : Replicate experiments under identical conditions (solvent, temperature, purity of starting materials). highlights sample degradation as a key variable; ensure fresh samples and controlled storage.

- Analytical Cross-Validation : Use multiple techniques (e.g., DSC for melting point, Karl Fischer titration for water content) to verify results. ’s NMR data for ketone/enol tautomers exemplifies the need for multi-method validation.

- Collaborative Studies : Cross-lab validation can identify systematic errors (e.g., calibration differences in HPLC).

Q. What strategies validate analytical methods for quantifying this compound in complex biological matrices?

- Methodological Answer :

- Calibration Curves : Prepare standards in relevant matrices (e.g., plasma, tissue homogenates) and assess linearity (R² >0.99).

- Recovery Studies : Spike known concentrations into matrices and calculate recovery rates (target: 85-115%).

- Limit of Detection (LOD) : Determine via signal-to-noise ratios (S/N ≥3). ’s emphasis on experimental design aligns with rigorous validation protocols.

Data Contradiction Analysis

- Example Scenario : Discrepancies in reported solubility in aqueous vs. organic solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.